molecular formula C15H23N3O4S B2511497 3-(2,6-dimethylmorpholin-4-yl)-N-(4-sulfamoylphenyl)propanamide CAS No. 670268-39-0

3-(2,6-dimethylmorpholin-4-yl)-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B2511497
CAS No.: 670268-39-0
M. Wt: 341.43
InChI Key: HUTPDMWPULGUGF-UHFFFAOYSA-N
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Description

3-(2,6-dimethylmorpholin-4-yl)-N-(4-sulfamoylphenyl)propanamide is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dimethylmorpholin-4-yl)-N-(4-sulfamoylphenyl)propanamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Sulfamoylphenyl Group: This step involves the reaction of the morpholine derivative with 4-aminobenzenesulfonamide under suitable conditions to form the sulfamoylphenyl group.

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with propanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dimethylmorpholin-4-yl)-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoylphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-dimethylmorpholin-4-yl)-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-dimethylmorpholin-4-yl)-N-(4-aminophenyl)propanamide
  • 3-(2,6-dimethylmorpholin-4-yl)-N-(4-nitrophenyl)propanamide
  • 3-(2,6-dimethylmorpholin-4-yl)-N-(4-hydroxyphenyl)propanamide

Uniqueness

3-(2,6-dimethylmorpholin-4-yl)-N-(4-sulfamoylphenyl)propanamide is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(2,6-dimethylmorpholin-4-yl)-N-(4-sulfamoylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-11-9-18(10-12(2)22-11)8-7-15(19)17-13-3-5-14(6-4-13)23(16,20)21/h3-6,11-12H,7-10H2,1-2H3,(H,17,19)(H2,16,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTPDMWPULGUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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